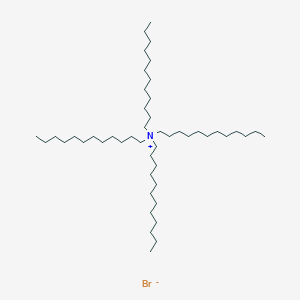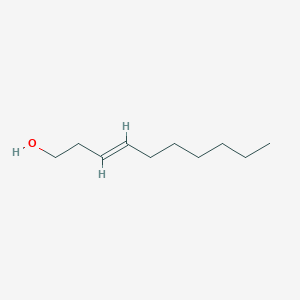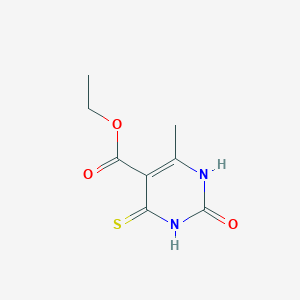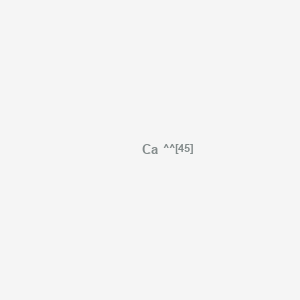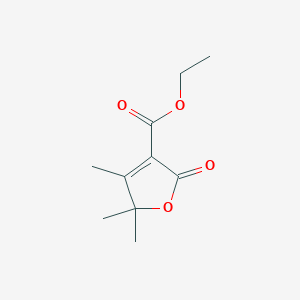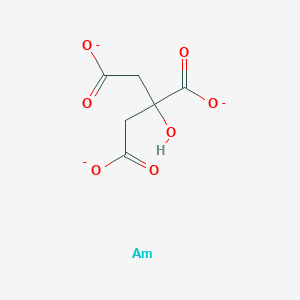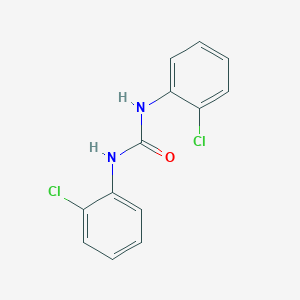
1,3-Bis(2-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2-chlorophenyl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture and forestry to control the growth of weeds. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. Diuron is a white crystalline solid that is slightly soluble in water and has a melting point of 158-160°C. In
Wirkmechanismus
1,3-Bis(2-chlorophenyl)urea works by inhibiting photosynthesis in plants, which ultimately leads to their death. It does this by blocking the electron transport chain in chloroplasts, which is essential for the production of ATP and NADPH. 1,3-Bis(2-chlorophenyl)urea binds to the D1 protein of photosystem II, which prevents the transfer of electrons from the water-splitting complex to the photosystem II reaction center.
Biochemische Und Physiologische Effekte
1,3-Bis(2-chlorophenyl)urea has been shown to have toxic effects on a wide range of organisms, including plants, animals, and humans. It can cause damage to the liver, kidneys, and reproductive system in animals, and has been linked to cancer in humans. 1,3-Bis(2-chlorophenyl)urea has also been shown to have negative effects on soil microorganisms, which can have a significant impact on soil health and fertility.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Bis(2-chlorophenyl)urea is a widely used herbicide that is readily available and relatively inexpensive. It has been extensively studied for its effects on plants and the environment, making it a valuable tool for research. However, its toxicity and potential impact on the environment must be carefully considered when using it in lab experiments. Additionally, the use of 1,3-Bis(2-chlorophenyl)urea in research may be limited by regulations and safety concerns.
Zukünftige Richtungen
There are many potential future directions for research on 1,3-Bis(2-chlorophenyl)urea, including its use in the treatment of cancer and other diseases, its impact on soil health and fertility, and its potential for use in sustainable agriculture. Further research is needed to better understand the mechanisms of action of 1,3-Bis(2-chlorophenyl)urea and its potential impact on human health and the environment. New methods of synthesis and formulation may also be developed to improve the efficacy and safety of 1,3-Bis(2-chlorophenyl)urea.
Synthesemethoden
1,3-Bis(2-chlorophenyl)urea can be synthesized through the reaction of 2-chloroaniline with phosgene, followed by the reaction of the resulting product with urea. The synthesis of 1,3-Bis(2-chlorophenyl)urea is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2-chlorophenyl)urea has been extensively studied for its herbicidal properties and its potential impact on the environment. It has been used in research to investigate the effects of herbicides on soil microorganisms, plant growth, and the ecosystem as a whole. 1,3-Bis(2-chlorophenyl)urea has also been studied for its potential use in the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
13208-19-0 |
|---|---|
Produktname |
1,3-Bis(2-chlorophenyl)urea |
Molekularformel |
C13H10Cl2N2O |
Molekulargewicht |
281.13 g/mol |
IUPAC-Name |
1,3-bis(2-chlorophenyl)urea |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18) |
InChI-Schlüssel |
FUXMTFVWDZUSSG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2Cl)Cl |
Andere CAS-Nummern |
13208-19-0 |
Piktogramme |
Irritant; Environmental Hazard |
Löslichkeit |
0.3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





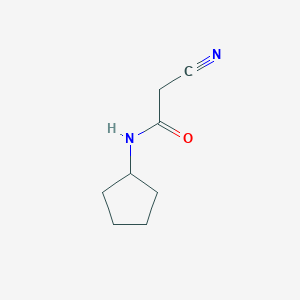
![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)


